molecular formula C20H25BrN2O2 B3938912 1-(4-bromophenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol

1-(4-bromophenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol

Cat. No. B3938912
M. Wt: 405.3 g/mol
InChI Key: JENLAVDYHRMFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol, also known as carvedilol, is a beta-blocker medication that is commonly used to treat heart failure and high blood pressure. Carvedilol was first synthesized in the 1980s and has since become a widely prescribed medication due to its effectiveness in treating cardiovascular diseases.

Mechanism of Action

Carvedilol works by blocking beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the stress hormone adrenaline. This results in a decrease in heart rate and blood pressure, which can help to improve heart function and reduce the workload on the heart.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It has been shown to reduce oxidative stress, inflammation, and fibrosis in the heart, which can help to improve heart function. In addition, 1-(4-bromophenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol can improve endothelial function and reduce arterial stiffness, which can help to reduce the risk of cardiovascular events.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for use in lab experiments. It is a well-established medication with a known mechanism of action and has been extensively studied in scientific research. However, 1-(4-bromophenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol also has some limitations for use in lab experiments. It can have off-target effects on other receptors in the body, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-(4-bromophenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol. One area of interest is the potential use of this compound in the treatment of other diseases, such as diabetes and cancer. In addition, there is ongoing research into the development of new beta-blocker medications with improved efficacy and fewer side effects. Finally, there is a need for further research into the optimal dosing and timing of this compound for the treatment of heart failure and hypertension.

Scientific Research Applications

Carvedilol has been extensively studied in scientific research for its effectiveness in treating heart failure and high blood pressure. It has been shown to improve left ventricular function and reduce mortality in patients with heart failure. In addition, 1-(4-bromophenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol has been found to be effective in reducing blood pressure in patients with hypertension.

properties

IUPAC Name

1-(4-bromophenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2/c1-16-2-6-18(7-3-16)23-12-10-22(11-13-23)14-19(24)15-25-20-8-4-17(21)5-9-20/h2-9,19,24H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENLAVDYHRMFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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